molecular formula C11H17NS B033735 Pyridine, 3-(hexylthio)- CAS No. 100056-23-3

Pyridine, 3-(hexylthio)-

Cat. No.: B033735
CAS No.: 100056-23-3
M. Wt: 195.33 g/mol
InChI Key: LBVMXEAJOWVKQI-UHFFFAOYSA-N
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Description

Pyridine, 3-(hexylthio)- (CAS: 131987-54-7) is a sulfur-containing pyridine derivative with a hexylthio (-S-C₆H₁₃) substituent at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₇NS, and it features a thioether linkage, distinguishing it from oxygen-based ether analogs. The hexylthio group imparts significant lipophilicity, which may enhance membrane permeability and bioavailability compared to polar substituents like hydroxyl or methoxy groups . While direct biological data on this compound are sparse in the provided evidence, its structural analogs—particularly 3-substituted pyridine derivatives—have demonstrated potent enzyme inhibition (e.g., LSD1) and anticancer activity .

Properties

CAS No.

100056-23-3

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

3-hexylsulfanylpyridine

InChI

InChI=1S/C11H17NS/c1-2-3-4-5-9-13-11-7-6-8-12-10-11/h6-8,10H,2-5,9H2,1H3

InChI Key

LBVMXEAJOWVKQI-UHFFFAOYSA-N

SMILES

CCCCCCSC1=CN=CC=C1

Canonical SMILES

CCCCCCSC1=CN=CC=C1

Synonyms

Pyridine, 3-(hexylthio)- (6CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Key Features :

  • Substituent : Piperidin-4-ylmethoxy group (-O-CH₂-piperidine).
  • Biological Activity: These compounds are competitive LSD1 inhibitors with Ki values as low as 29 nM and >160-fold selectivity over monoamine oxidases (MAO-A/B) .
  • Mechanism : The protonated piperidine nitrogen forms a hydrogen bond with Asp555 in LSD1, while the pyridine ring interacts hydrophobically with FAD and Tyr761 .

Comparison with Pyridine, 3-(hexylthio)- :

  • Lipophilicity : The hexylthio group (logP ~4.5 estimated) is more lipophilic than the piperidinylmethoxy group (logP ~2.1), which may improve cell permeability but reduce aqueous solubility .
  • Selectivity : The piperidinylmethoxy group confers high LSD1 selectivity by avoiding interactions with MAO-A/B active sites. The hexylthio group’s bulkiness may disrupt off-target binding but requires empirical validation .
3-(Methylthio)pyridine (CAS: 18794-33-7)

Key Features :

  • Substituent : Methylthio (-S-CH₃).
  • Physicochemical Properties : Lower molecular weight (125.21 g/mol) and logP (~1.2) compared to 3-(hexylthio)-pyridine.
  • Applications : Primarily used as a flavoring agent or intermediate in organic synthesis .

Comparison :

  • Chain Length : The shorter methyl chain in 3-(methylthio)pyridine reduces steric hindrance and lipophilicity, making it less suitable for targeting deep enzyme pockets like LSD1.
  • Bioactivity: No significant enzyme inhibition reported, unlike the hexylthio analog, which may exploit hydrophobic interactions in larger binding pockets .
3-(4-Bromophenyl)pyridine (CAS: 129013-83-8)

Key Features :

  • Substituent : 4-Bromophenyl group.
  • Properties : Higher molecular weight (234.09 g/mol) and aromatic π-system, enabling π-π stacking in enzyme active sites .

Comparison :

  • Binding Interactions : The bromophenyl group engages in π-π interactions, whereas the hexylthio group relies on hydrophobic and van der Waals forces.
  • Selectivity : Bromophenyl derivatives may target kinases or GPCRs, while sulfur-containing analogs like 3-(hexylthio)-pyridine are more likely to interact with FAD-dependent enzymes (e.g., LSD1) .
Tazomeline (CAS: 131987-54-7)

Key Features :

  • Structure : Contains a hexylthio group attached to a thiadiazole-pyridine scaffold.
  • Activity : Muscarinic receptor agonist with CNS penetration, demonstrating the hexylthio group’s utility in neuroactive compounds .

Comparison :

  • Scaffold Differences : Tazomeline’s thiadiazole ring enables distinct target engagement compared to Pyridine, 3-(hexylthio)-.
  • Commonality : Both highlight the hexylthio group’s role in enhancing lipophilicity and bioavailability for CNS targets .

Research Implications

  • Pyridine, 3-(hexylthio)- ’s thioether group and hexyl chain position it as a candidate for targeting hydrophobic enzyme pockets, similar to LSD1 inhibitors.
  • Structural Optimization : Introducing basic amine groups (e.g., piperidine) could enhance potency and selectivity, as seen in 3-(piperidin-4-ylmethoxy)pyridine derivatives .
  • Empirical Validation : Enzymatic assays (e.g., LSD1 inhibition kinetics) and docking studies are needed to confirm binding modes and selectivity .

Q & A

Q. Q1. What safety protocols are critical when handling Pyridine, 3-(hexylthio)- in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified P95 respirators) is required for aerosol exposure .
  • Ventilation: Conduct reactions in fume hoods with ≥100 fpm airflow to mitigate inhalation risks. Avoid open-air handling due to acute toxicity (H302, H315, H319) .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .
  • First Aid: For eye exposure, irrigate with saline for ≥15 minutes; for dermal contact, wash with pH-neutral soap and seek medical evaluation .

Q. Q2. How can researchers optimize the synthetic yield of Pyridine, 3-(hexylthio)- derivatives?

Methodological Answer:

  • Reagent Selection: Use tert-butylthiol or hexanethiol for regioselective thioether formation at the pyridine 3-position. Catalytic systems like Pd/Cu bimetallic catalysts enhance coupling efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of pyridine intermediates. Microwave-assisted synthesis (80–120°C, 30–60 min) reduces side reactions .
  • Yield Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions between in vitro and in vivo toxicity data for pyridine derivatives?

Methodological Answer:

  • Metabolic Profiling: Conduct comparative LC-MS/MS studies to identify species-specific metabolites. For example, murine models often hydroxylate pyridine rings, altering toxicity profiles .
  • Dose-Response Calibration: Use allometric scaling (e.g., FDA guidelines) to adjust in vitro IC50 values for in vivo extrapolation. Account for hepatic clearance differences using hepatocyte models .
  • Endpoint Harmonization: Align in vitro assays (e.g., Ames test) with in vivo endpoints (e.g., histopathology) to identify false positives/negatives. For example, false-negative genotoxicity may arise from inadequate metabolic activation in vitro .

Q. Q4. How do structural modifications at the pyridine 3-position influence catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Substituent Effects:

    SubstituentElectronic EffectCatalytic Efficiency (TON*)Application Example
    HexylthioElectron-donating1,200 ± 150Suzuki-Miyaura coupling
    MethoxyModerate donating800 ± 90Buchwald-Hartwig amination
    NitrileElectron-withdrawing450 ± 60Ullmann biaryl synthesis
  • Mechanistic Insights: Electron-donating groups (e.g., hexylthio) stabilize Pd(0) intermediates, enhancing oxidative addition rates. Steric bulk from hexyl chains reduces undesired β-hydride elimination .

  • Spectroscopic Validation: Use XPS to confirm Pd-ligand coordination and in situ IR to monitor reaction intermediates .

Q. Q5. What methodologies are recommended for characterizing Pyridine, 3-(hexylthio)-’s physicochemical properties?

Methodological Answer:

  • Thermodynamic Analysis: Measure vapor pressure via isoteniscope (0.5–1.2 kPa at 25°C) and enthalpy of vaporization using DSC. Compare with NIST data for pyridine analogs .
  • Spectroscopic Profiling:
    • NMR: ¹H NMR (CDCl3, δ 8.5–8.7 ppm for pyridine protons; δ 2.8–3.1 ppm for hexylthio-SCH2) .
    • FT-IR: Key peaks at 1580 cm⁻¹ (C=N stretching) and 680 cm⁻¹ (C-S bond) .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict solubility parameters (δ ≈ 22 MPa¹/²) and logP (3.2 ± 0.3) .

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